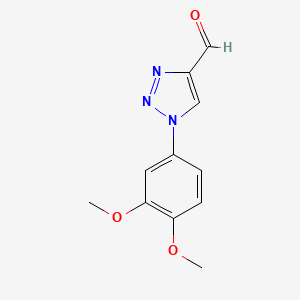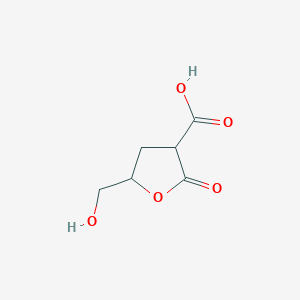
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is a platinum-based organometallic compound It is characterized by the presence of a platinum atom coordinated to a bromo ligand and a phenyl ring substituted with two dimethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of platinum(II) bromide with 2,6-bis((dimethylamino)methyl)phenyl ligands in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo ligand can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with chloride can yield (2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum .
科学的研究の応用
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum has several applications in scientific research, including:
作用機序
The mechanism of action of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, altering the electronic and steric properties of the compound. This interaction can affect molecular pathways and biological processes, leading to its observed effects in different applications .
類似化合物との比較
Similar Compounds
(2,6-Bis((dimethylamino)methyl)phenyl)(chloro)platinum: Similar structure but with a chloro ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(iodo)platinum: Similar structure but with an iodo ligand instead of bromo.
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)mercury: Similar structure but with mercury instead of platinum.
Uniqueness
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is unique due to its specific coordination environment and the presence of the bromo ligand.
特性
分子式 |
C12H19BrN2Pt |
|---|---|
分子量 |
466.28 g/mol |
IUPAC名 |
bromoplatinum(1+);1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H19N2.BrH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
JBFQOUGAHDOVBM-UHFFFAOYSA-M |
正規SMILES |
CN(C)CC1=[C-]C(=CC=C1)CN(C)C.Br[Pt+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
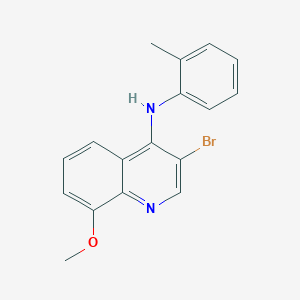
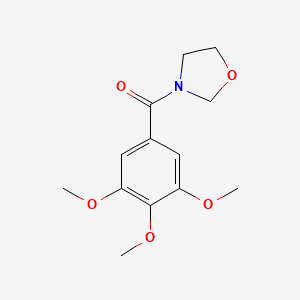

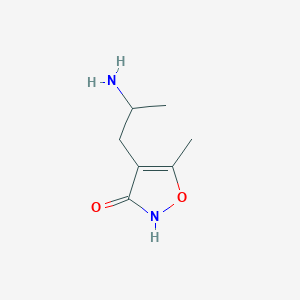
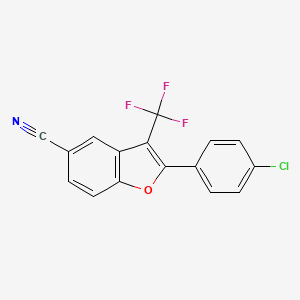

![2-(p-Tolyl)-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12877008.png)
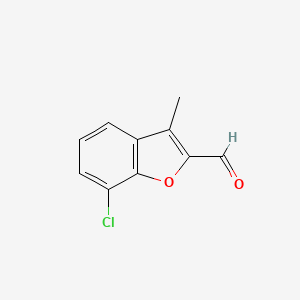
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

